2-(pyridine-3-carbonylamino)ethyl 4-morpholin-4-ylsulfonylbenzoate
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Overview
Description
2-(pyridine-3-carbonylamino)ethyl 4-morpholin-4-ylsulfonylbenzoate is an organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridine-3-carbonylamino)ethyl 4-morpholin-4-ylsulfonylbenzoate typically involves multiple steps:
Formation of the Pyridine Derivative: The initial step involves the preparation of the pyridine-3-carbonylamino derivative. This can be achieved by reacting pyridine-3-carboxylic acid with an appropriate amine under dehydrating conditions.
Morpholine Derivative Synthesis: The morpholine ring is introduced by reacting the intermediate with morpholine under basic conditions.
Sulfonylation: The final step involves the sulfonylation of the benzoate group, which can be achieved using sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(pyridine-3-carbonylamino)ethyl 4-morpholin-4-ylsulfonylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(pyridine-3-carbonylamino)ethyl 4-morpholin-4-ylsulfonylbenzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anti-tumor agent.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industrial Chemistry: It is used as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-(pyridine-3-carbonylamino)ethyl 4-morpholin-4-ylsulfonylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Known for its anti-inflammatory and anti-tumor activities.
Nicorandil: A compound with similar structural features used as a vasodilator.
Uniqueness
2-(pyridine-3-carbonylamino)ethyl 4-morpholin-4-ylsulfonylbenzoate is unique due to its combination of a pyridine ring, morpholine ring, and benzoate group, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl 4-morpholin-4-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c23-18(16-2-1-7-20-14-16)21-8-11-28-19(24)15-3-5-17(6-4-15)29(25,26)22-9-12-27-13-10-22/h1-7,14H,8-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPAFNJWTDZZOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OCCNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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